8-Azabicyclo[3.2.1]octan-3-ol
Overview
Description
Nortropine is a bicyclic nitrogen-containing compound that belongs to the class of tropane alkaloids. It is structurally related to tropine, with the primary difference being the absence of a methyl group on the nitrogen atom. Nortropine is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that nortropin is an intermediate in the breakdown of tropine , suggesting that it may interact with similar biological targets as tropine.
Mode of Action
As an intermediate in tropine breakdown , it is likely that Nortropin interacts with its targets in a similar manner to tropine
Biochemical Pathways
Nortropin is part of the family of tropane alkaloids , which are known to affect a wide array of biochemical pathways
Result of Action
Preliminary bioassay results showed that compounds related to nortropin exhibited good nematicidal activities against meloidogyne incognita , suggesting that Nortropin may have similar effects.
Biochemical Analysis
Biochemical Properties
8-Azabicyclo[3.2.1]octan-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, meaning that this compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters such as acetylcholine and monoamines. This inhibition is significant in the context of neurological and psychiatric disorders, where modulation of neurotransmitter levels is a common therapeutic strategy .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For example, the inhibition of acetylcholinesterase by this compound results in prolonged cholinergic signaling, which can enhance cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity. This binding is typically reversible and involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of neurological diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it can cause toxic effects such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive inhibition of critical enzymes and the resulting imbalance in neurotransmitter levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to plasma proteins such as albumin. These interactions affect the localization and accumulation of the compound within different tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects. For instance, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortropine can be synthesized through several methods. One common approach involves the hydrogenation of 8-benzylnortropan-3-one-perchlorate using a palladium catalyst in an aqueous suspension at room temperature and atmospheric pressure . The reaction is followed by filtration to retrieve the catalyst, and the filtrate is treated with an anion exchanger. The final step involves treating the alkaline reacting solution with Raney Nickel activated hydrogen .
Another method involves the transesterification of tropine with diphenyl hydroxy acetyl imidazole, followed by demethylation to obtain nortropine benzilate . Additionally, nortropine can be synthesized by reacting tropanol with vinyl chloroformate in chloroform .
Industrial Production Methods: Industrial production of nortropine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium and Raney Nickel catalysts is common in industrial settings due to their efficiency and reusability.
Chemical Reactions Analysis
Types of Reactions: Nortropine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of nortropine to form nortropine N-oxyl, a highly active nitroxyl radical . This reaction is catalyzed by nitroxyl radicals and can be used for electrochemical sensing and analysis .
Common Reagents and Conditions: Common reagents used in the reactions of nortropine include palladium and Raney Nickel for hydrogenation, vinyl chloroformate for substitution reactions, and nitroxyl radicals for oxidation reactions . Reaction conditions typically involve room temperature and atmospheric pressure, making the processes relatively straightforward and cost-effective.
Major Products: The major products formed from the reactions of nortropine include nortropine N-oxyl, which is used in various analytical applications, and nortropine benzilate, which has potential medicinal applications .
Scientific Research Applications
Nortropine has been extensively studied for its applications in scientific research. In chemistry, it is used as a precursor for the synthesis of highly active nitroxyl radicals, which are employed in electrochemical sensing and catalysis . In biology, nortropine derivatives are used as fluorescent probes for the detection of biomolecules .
Comparison with Similar Compounds
Nortropine is often compared with other nitroxyl radical compounds such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and 2-azaadamantane N-oxyl. Nortropine N-oxyl is more active than TEMPO in oxidation catalysis due to its bicyclic structure, which reduces steric hindrance and enhances reactivity . Similar compounds include tropine, nortropinone, and 3α-hydroxy-8-azabicyclo[3.2.1]octane .
Nortropine’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form highly active nitroxyl radicals sets it apart from other similar compounds, highlighting its potential for future research and development.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964516 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-33-7, 7432-11-3, 538-09-0 | |
Record name | Pseudonortropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7432-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134.5 - 135 °C | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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